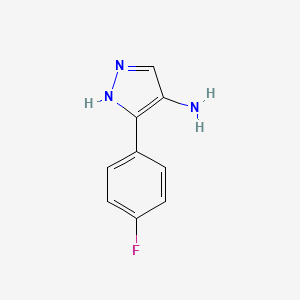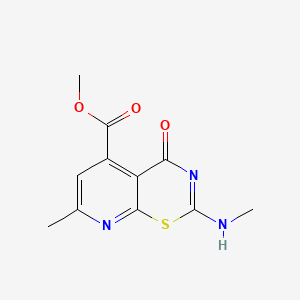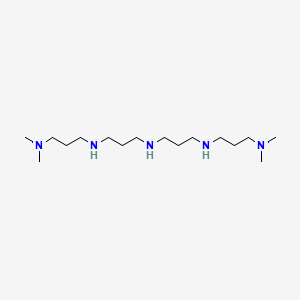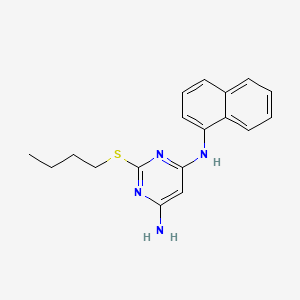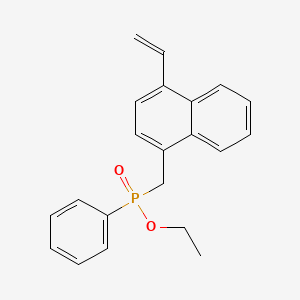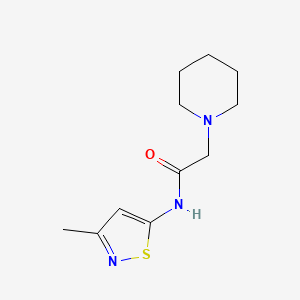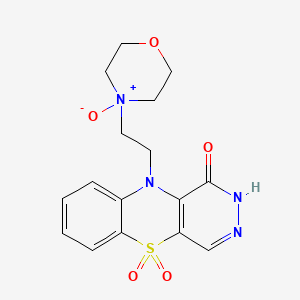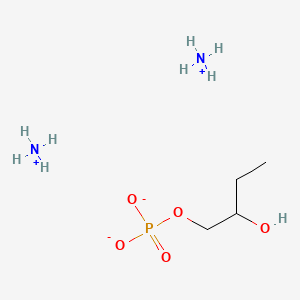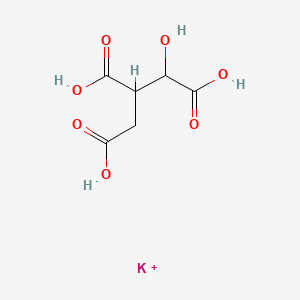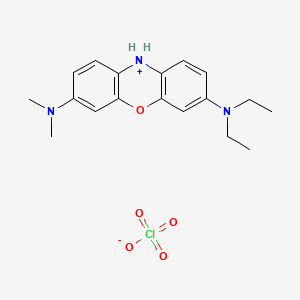
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.
Introduction of the aminoethyl groups: This step involves the reaction of the intermediate with ethylenediamine under controlled conditions.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated amides
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
(9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide hydrochloride involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their fluidity and permeability. Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate cellular processes makes it a compound of interest in pharmacological research.
Comparison with Similar Compounds
Similar Compounds
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide
- (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide acetate
Uniqueness
The hydrochloride salt form of (9Z,12Z)-N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12-dien-1-amide offers enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in biological and medicinal research where solubility and stability are crucial.
Properties
CAS No. |
94113-66-3 |
|---|---|
Molecular Formula |
C22H44ClN3O |
Molecular Weight |
402.1 g/mol |
IUPAC Name |
(9Z,12Z)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12-dienamide;hydrochloride |
InChI |
InChI=1S/C22H43N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23;/h6-7,9-10,24H,2-5,8,11-21,23H2,1H3,(H,25,26);1H/b7-6-,10-9-; |
InChI Key |
RGHLBNYWPWHJHD-NBTZWHCOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCNCCN.Cl |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
